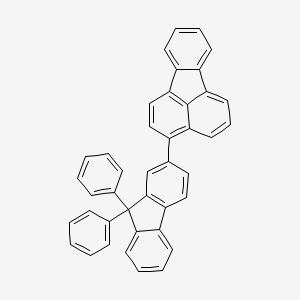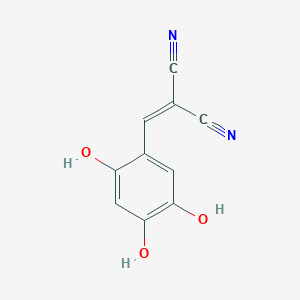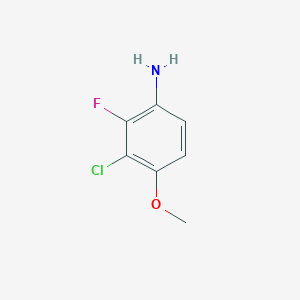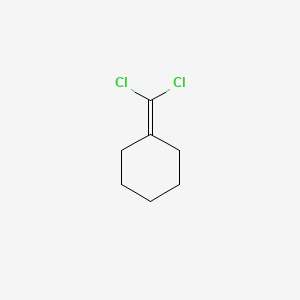
Cyclohexane, (dichloromethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dichloromethylene)cyclohexane is an organic compound with the molecular formula C7H10Cl2 It is a derivative of cyclohexane, where two hydrogen atoms are replaced by chlorine atoms on a methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (dichloromethylene)cyclohexane typically involves the chlorination of cyclohexane. One common method is the free radical chlorination, where cyclohexane is reacted with chlorine gas under ultraviolet light or heat to produce (dichloromethylene)cyclohexane. The reaction conditions include:
Temperature: Elevated temperatures or UV light to initiate the reaction.
Reagents: Cyclohexane and chlorine gas.
Industrial Production Methods
In an industrial setting, the production of (dichloromethylene)cyclohexane can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(Dichloromethylene)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxide groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize (dichloromethylene)cyclohexane.
Major Products Formed
Substitution: Products include alcohols or ethers, depending on the nucleophile used.
Oxidation: Products include cyclohexanone or cyclohexanol, depending on the extent of oxidation.
Applications De Recherche Scientifique
(Dichloromethylene)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which (dichloromethylene)cyclohexane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethane: A simpler compound with the formula CH2Cl2, used primarily as a solvent.
Cyclohexane: The parent compound of (dichloromethylene)cyclohexane, lacking the chlorine substituents.
Uniqueness
(Dichloromethylene)cyclohexane is unique due to the presence of two chlorine atoms on a methylene group, which imparts distinct chemical properties compared to its parent compound, cyclohexane, and other similar compounds like dichloromethane. These properties include increased reactivity in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
1122-55-0 |
|---|---|
Formule moléculaire |
C7H10Cl2 |
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
dichloromethylidenecyclohexane |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5H2 |
Clé InChI |
BMIIITKVMXQIGU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(Cl)Cl)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
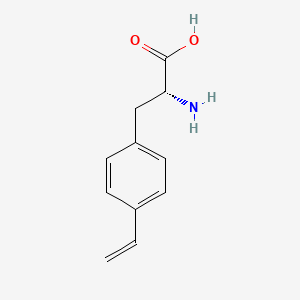
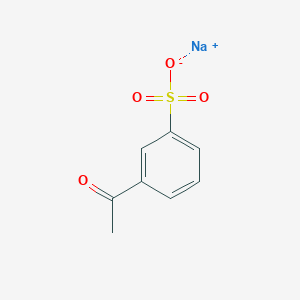
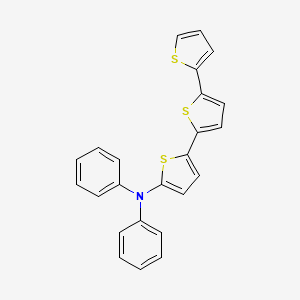
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
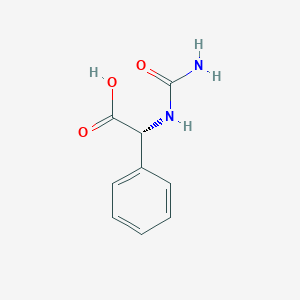
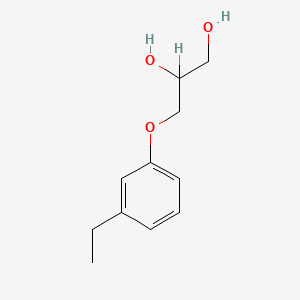
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
